2-(Diethylamino)acetonitrile-d10
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-3-8(4-2)6-5-7/h3-4,6H2,1-2H3/i1D3,2D3,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPZSMIBSMMLPI-MWUKXHIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC#N)C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Fundamental Principles of Deuterium Substitution in Chemical Systems
The substitution of hydrogen (protium, ¹H) with deuterium (B1214612) (²H) is a cornerstone of mechanistic studies in chemistry. wikipedia.org The fundamental principle underpinning its utility lies in the mass difference between the two isotopes; deuterium is approximately twice as heavy as protium. wikipedia.org This mass difference does not alter the potential energy surface of a reaction but significantly affects mass-dependent properties, most notably the vibrational frequencies of chemical bonds. princeton.edu
A carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and more stable. libretexts.orgnih.gov Consequently, a greater amount of energy is required to break a C-D bond compared to a C-H bond. This difference in bond energy leads to a phenomenon known as the kinetic isotope effect (KIE), where a chemical reaction involving the cleavage of a C-D bond proceeds at a different, typically slower, rate than the same reaction involving C-H bond cleavage. princeton.eduwikipedia.org
The magnitude of the KIE (expressed as the ratio of the rate constants, kH/kD) provides profound insight into the reaction's rate-determining step. columbia.edu A significant primary KIE (typically with kH/kD values between 6 and 10 for C-H bonds) is strong evidence that the C-H/C-D bond is being broken in the slowest step of the reaction. wikipedia.orgnih.gov Conversely, the absence of a significant KIE suggests that C-H bond cleavage is not rate-limiting. libretexts.org Smaller secondary kinetic isotope effects can also be observed when the isotopically labeled atom is not directly involved in bond breaking, providing further details about the transition state structure. princeton.eduwikipedia.org
Evolution of Deuterated Reagents in Mechanistic and Synthetic Studies
The use of deuterium (B1214612) in chemical research has a rich history, evolving from fundamental mechanistic probes to sophisticated applications in synthesis and materials science. The discovery of deuterium by Harold Urey in 1931, for which he received the Nobel Prize in 1934, opened the door to its use in chemistry. wikipedia.org Early studies in the mid-20th century utilized simple deuterated solvents like heavy water (D₂O) to study proton exchange reactions and the role of solvents in reaction mechanisms. wikipedia.orglibretexts.org
The development of analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which can readily distinguish between isotopes, propelled the use of deuterated compounds. pressbooks.pub These tools allowed chemists to "see" where the deuterium label ended up in the product molecules, providing a map of atomic rearrangements during a reaction. pressbooks.pub For instance, the deuterium isotope effect was instrumental in elucidating the mechanisms of elimination reactions (E1 vs. E2), providing clear evidence for the concerted nature of the E2 pathway where the C-H bond is broken in the rate-determining step. libretexts.org
Over the decades, the synthesis of specifically labeled deuterated reagents became more refined. rsc.orggoogle.com This evolution allowed for more complex investigations, including tracking the stereochemical outcomes of reactions and understanding intricate biochemical pathways. rsc.org In recent years, the focus has expanded to include the use of deuterated compounds to enhance the properties of pharmaceuticals. By strategically replacing hydrogen with deuterium at sites of metabolic attack, the metabolic stability of a drug can be increased, leading to improved pharmacokinetic profiles—a concept known as the "deuterium switch". acs.orgnih.govresearchgate.net This has led to the development and FDA approval of deuterated drugs. wikipedia.orgassumption.edu Furthermore, deuterated reagents are now integral to creating internal standards for quantitative mass spectrometry, improving the accuracy and reliability of analytical measurements in diverse fields. acs.orgscispace.com
Strategic Importance of 2 Diethylamino Acetonitrile D10 in Contemporary Chemical Research
Approaches to Deuterium Incorporation within the Nitrile Framework
The introduction of deuterium into a target molecule can be achieved through two primary strategies: direct deuteration of a pre-existing molecular framework or the assembly of the final molecule from smaller, pre-deuterated building blocks in a convergent synthesis.
Direct Deuteration Strategies for Aliphatic and Alkylamino Moieties
Direct deuteration involves the exchange of hydrogen atoms for deuterium on a substrate that already contains the core structure of the target molecule. This approach is often attractive due to its step-economy.
One prominent method for the direct deuteration of aliphatic nitriles is through base-catalyzed hydrogen-deuterium exchange using deuterium oxide (D₂O) as the deuterium source. isotope.com For instance, acetonitrile (B52724) can be effectively deuterated by heating with a suspension of calcium deuteroxide in D₂O. isotope.com This method, however, can be limited by competing hydrolysis of the nitrile to the corresponding amide or carboxylic acid, especially at elevated temperatures. isotope.com
More advanced and milder methods have been developed to improve selectivity and efficiency. Ruthenium-pincer complexes have been shown to catalyze the selective α-deuteration of aliphatic nitriles using D₂O under mild conditions and with low catalyst loading. wikipedia.org Another approach involves a single electron transfer reductive deuteration of nitriles using samarium(II) iodide (SmI₂) and D₂O, which is effective for both aromatic and aliphatic nitriles and yields α,α-dideuterio amines with high deuterium incorporation. nih.govorganic-chemistry.org
The following table summarizes various direct deuteration methods applicable to aliphatic nitriles:
| Method | Catalyst/Reagent | Deuterium Source | Key Features | Reference |
| Base-Catalyzed Exchange | Calcium deuteroxide | D₂O | Simple; risk of hydrolysis | isotope.com |
| Ruthenium-Catalyzed Exchange | PNP-ruthenium pincer complex | D₂O | Mild conditions; low catalyst loading; selective for α-position | wikipedia.org |
| Reductive Deuteration | Samarium(II) iodide (SmI₂) | D₂O | High deuterium incorporation; produces α,α-dideuterio amines | nih.govorganic-chemistry.org |
Convergent Synthesis via Deuterated Precursors for N,N-Diethyl-d10-glycinonitrile (this compound)
A convergent synthesis involves the construction of the target molecule from smaller, isotopically labeled fragments. For a molecule like this compound, where all ten hydrogen atoms on the diethylamino group are replaced with deuterium, a convergent approach is generally more practical and ensures complete and specific labeling.
The most logical and widely applicable method for the synthesis of α-aminonitriles is the Strecker synthesis . wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.com This one-pot, three-component reaction involves the condensation of an aldehyde or ketone with an amine and a cyanide source. organic-chemistry.orgmasterorganicchemistry.com For the synthesis of this compound, the precursors would be:
Diethylamine-d10: This fully deuterated secondary amine is a key starting material.
Formaldehyde: The simplest aldehyde, providing the methylene (B1212753) bridge.
A cyanide source: Typically hydrogen cyanide (HCN) or a salt such as potassium cyanide (KCN) or sodium cyanide (NaCN). masterorganicchemistry.com
The reaction proceeds through the initial formation of a deuterated iminium ion from the reaction of diethylamine-d10 and formaldehyde. Subsequent nucleophilic attack by the cyanide ion on the iminium ion yields the final product, this compound.
A plausible reaction scheme is as follows:
(CD₃CD₂)₂NH + CH₂O + KCN/H⁺ → (CD₃CD₂)₂NCH₂CN + K⁺ + H₂O
This method offers high control over the location of the deuterium labels, as they are introduced via a pre-labeled starting material.
Methodological Advances for Achieving High Isotopic Purity and Regioselectivity
Achieving high isotopic purity (the percentage of molecules that contain the desired number of deuterium atoms) and regioselectivity (the specific location of the deuterium atoms) is paramount in the synthesis of deuterated compounds.
Several factors influence isotopic purity. In direct deuteration methods, the choice of catalyst and reaction conditions is critical to prevent side reactions and ensure complete exchange. wikipedia.org For convergent syntheses, the isotopic purity of the deuterated precursors directly dictates the purity of the final product. Commercially available deuterated starting materials, such as acetonitrile-d3 (B32919), often have isotopic purities exceeding 99%. sigmaaldrich.commerckmillipore.comsigmaaldrich.comeurisotop.com
Modern analytical techniques are essential for verifying isotopic purity and regioselectivity. High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the isotopic distribution in a sample by analyzing the relative abundances of the different isotopologues. sigmaaldrich.comresearchgate.net Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ²H NMR, provides detailed structural information, confirming the precise location of the deuterium atoms within the molecule. researchgate.net
The table below outlines key considerations for achieving and verifying high isotopic purity:
| Aspect | Key Considerations | Analytical Techniques |
| Synthesis | Use of highly enriched deuterated precursors; selection of highly selective catalysts; optimization of reaction conditions (temperature, time, stoichiometry). | Not applicable |
| Purification | Chromatographic techniques (e.g., HPLC, column chromatography) to separate the desired deuterated compound from any unlabeled or partially labeled impurities. | Not applicable |
| Analysis | Determination of isotopic distribution and confirmation of deuterium location. | High-Resolution Mass Spectrometry (HR-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ²H, ¹³C). |
Optimization and Scale-Up Considerations in Deuterated Organic Synthesis
Transitioning a synthetic route for a deuterated compound from a laboratory scale to a larger, preparative scale introduces several challenges that require careful optimization.
Key considerations for optimization and scale-up include:
Cost and Availability of Deuterated Reagents: Deuterated starting materials, especially those with high isotopic enrichment, can be significantly more expensive than their non-deuterated counterparts. google.com Synthetic routes that are efficient in their use of these reagents are preferred.
Reaction Conditions: Conditions that are feasible on a small scale, such as cryogenic temperatures or the use of hazardous reagents, may be difficult or unsafe to implement on a larger scale. The development of robust reactions that proceed under milder and safer conditions is crucial. sigmaaldrich.com
Process Safety: A thorough safety assessment is necessary, especially when dealing with toxic reagents like cyanide salts or when reactions are highly exothermic.
Work-up and Purification: The isolation and purification of the final product must be efficient and scalable. This may involve optimizing extraction procedures, crystallization conditions, or chromatographic methods.
Waste Management: The generation of hazardous waste should be minimized, aligning with the principles of green chemistry.
For the synthesis of this compound, a scalable Strecker reaction would need to be optimized for temperature control, reagent addition rates, and efficient product isolation to ensure both high yield and high isotopic purity on a larger scale.
Applications of Deuterium Kinetic Isotope Effects (DKIEs)
The DKIE is the ratio of the rate constant for a reaction with a protiated substrate (kH) to the rate constant for the same reaction with a deuterated substrate (kD). By measuring this kH/kD ratio, chemists can infer whether a C-H bond is broken in the rate-determining step and can gain insight into the structure of the reaction's transition state.
A primary DKIE is observed when the bond to the isotopically substituted atom is cleaved during the rate-determining step of a reaction. libretexts.org For this compound, a primary DKIE would be observed in reactions where a C-D bond on one of the ethyl groups is broken in the slowest step. The zero-point energy (ZPE) of a C-D bond is lower than that of a C-H bond, meaning more energy is required to break it. This typically results in a slower reaction rate for the deuterated compound and a "normal" primary DKIE (kH/kD > 1). Values for primary DKIEs at room temperature are commonly in the range of 2–8. libretexts.org
For instance, in a hypothetical oxidation reaction where a C-H bond on the α-carbon of one of the ethyl groups of 2-(diethylamino)acetonitrile is abstracted in the rate-limiting step, substituting the compound with this compound would allow for the measurement of the DKIE. A kH/kD value significantly greater than 1 would provide strong evidence that this C-H abstraction is indeed the rate-determining event. Conversely, a kH/kD value near 1 would indicate that the C-H bond is not broken in the rate-determining step. princeton.edu In some cases, such as the electrohydrogenation of nitriles with amines catalyzed by cobalt, mechanistic studies have successfully identified the rate-determining step as the transfer of a cobalt-hydride to the nitrile. nih.gov Extremely large KIE values can suggest a mechanism involving quantum tunneling of the hydrogen atom. nih.gov
Table 1: Interpreting Primary Deuterium Kinetic Isotope Effects (DKIEs) in Hypothetical Reactions of this compound
| Observed kH/kD | Interpretation |
| ~1 | C-H bond cleavage on the ethyl group is not involved in the rate-determining step. |
| 2-8 | C-H bond cleavage on the ethyl group is part of the rate-determining step (normal primary KIE). |
| > 10 | Suggests significant quantum tunneling of the hydrogen atom in the rate-determining C-H bond cleavage. |
| < 1 | An inverse KIE, often indicates a pre-equilibrium step or a change in hybridization at the labeled carbon. |
Even when C-D bonds are not broken in the rate-determining step, their presence can still influence the reaction rate. This is known as a secondary DKIE, which arises from changes in the vibrational environment of the C-D bond as the reaction proceeds from the reactant to the transition state. princeton.edu These effects are typically smaller than primary KIEs (often 0.7-1.5) but provide invaluable information about the geometry of the transition state. nih.gov
For this compound, secondary DKIEs can probe changes in hybridization at the carbons of the ethyl groups.
Normal Secondary KIE (kH/kD > 1): This is observed when the bonding at a deuterated carbon becomes less constricted in the transition state. For example, if a reaction mechanism involves a change in hybridization from sp³ (in the reactant) to sp² (in the transition state), the out-of-plane bending vibrations of the C-D bonds become looser, leading to a small rate increase for the protiated compound.
Inverse Secondary KIE (kH/kD < 1): This occurs when bonding at the deuterated carbon becomes more constricted in the transition state, for instance, during a change from sp² to sp³ hybridization.
By measuring the secondary DKIE for a reaction using this compound, researchers can deduce subtle structural changes occurring at the ethyl groups within the transition state, even if these groups are not the primary reaction site. This can help distinguish between proposed mechanisms, such as dissociative (SN1-like) versus associative (SN2-like) pathways. nih.gov
Table 2: Using Secondary DKIEs with this compound to Probe Transition State Structures
| Position of Deuteration (Relative to Reaction Center) | Change in Hybridization at Deuterated Carbon in TS | Expected kH/kD | Inference about Transition State |
| α- or β- to the N atom | sp³ → sp² | > 1 (Normal) | Loosening of C-D bending vibrations; more open transition state. |
| α- or β- to the N atom | sp² → sp³ | < 1 (Inverse) | Tightening of C-D bending vibrations; more crowded transition state. |
| α- or β- to the N atom | No change in hybridization | ≈ 1 | Minimal perturbation of the deuterated position in the transition state. |
Mechanistic Investigations in Reactions Involving Nitriles
The nitrile group is a versatile functional group in organic synthesis, participating in a wide array of transformations. researchgate.net Isotopic labeling with this compound provides a direct method to trace the fate of the molecule and understand the intricate steps of these reactions.
The Ritter reaction is a classic method for synthesizing amides from a nitrile and a carbocation source, such as an alcohol or alkene in strong acid. nih.gov The mechanism involves the generation of a carbocation, which is then attacked by the nucleophilic nitrogen atom of the nitrile to form a nitrilium ion intermediate. This intermediate is subsequently hydrolyzed to yield the amide. nih.govrsc.org
Using this compound as the nitrile component in a Ritter reaction allows for precise mechanistic verification. By analyzing the final N-alkyl amide product using mass spectrometry or NMR spectroscopy, the location and integrity of the deuterated ethyl groups can be confirmed. This would demonstrate that the diethylamino portion of the original nitrile remains intact throughout the reaction, providing direct evidence against alternative pathways that might involve fragmentation or rearrangement of these groups. Isotopic labeling experiments have been crucial in confirming Ritter-type processes in other complex reactions. nih.gov
While often considered electrophilic, the cyano group can also act as a radical acceptor in cascade reactions to build molecular complexity. rsc.org Radical reactions typically proceed through three stages: initiation (formation of radicals), propagation (a chain reaction sequence), and termination (destruction of radicals). youtube.com Common steps include homolytic cleavage, addition to a π-bond, and hydrogen or halogen abstraction. youtube.com
In a reaction where this compound is subjected to radical conditions, a DKIE study can reveal the role of the ethyl groups in the mechanism. For example, if a radical initiator is proposed to abstract a hydrogen from an ethyl group to start a chain reaction (initiation), a large primary DKIE would be expected. If, however, the primary radical adds to the cyano group and a subsequent step involves an intramolecular hydrogen transfer from an ethyl group, the KIE would help determine if that transfer is part of the rate-determining propagation step. Such studies are critical for distinguishing between different possible radical pathways and optimizing conditions for desired synthetic outcomes. researchgate.net
Deuterium Isotope Effects on Intermolecular Interactions and Solvent Properties
The substitution of hydrogen with deuterium not only affects intramolecular properties (bond vibrational energies) but also influences intermolecular forces and bulk solvent properties. rsc.org This is known as the solvent isotope effect. libretexts.org Because C–D bonds are slightly shorter and less polarizable than C–H bonds, deuterated compounds often exhibit weaker intermolecular interactions, such as van der Waals forces and hydrophobic interactions. researchgate.net
When this compound is used as a solvent or co-solvent, its interactions with solute molecules will differ from those of its non-deuterated counterpart. These differences can manifest as changes in reaction rates or equilibrium positions for reactions conducted within it. For example, the solvation of a transition state can be altered; if the transition state is stabilized more effectively by the protiated solvent than the deuterated one, the reaction will be faster in the protiated solvent. Studying these solvent isotope effects can provide insight into the nature of solute-solvent interactions and the polarity of the transition state. cdnsciencepub.com
Analytical and Spectroscopic Characterization of 2 Diethylamino Acetonitrile D10
Mass Spectrometry (MS) for Quantitative Analysis and Structural Confirmation
Mass spectrometry is a powerful analytical technique used for both quantifying substances and elucidating their chemical structures. For 2-(diethylamino)acetonitrile-d10, MS plays a crucial role in its application as an internal standard and in understanding its molecular behavior.
Utilization as an Internal Standard in Trace Chemical Analysis
In quantitative analysis, particularly when dealing with trace amounts of a substance, precision and accuracy are paramount. This compound serves as an excellent internal standard in mass spectrometric analyses. pmda.go.jp Internal standards are compounds added in a known amount to a sample to aid in the quantification of an analyte. The ideal internal standard has chemical and physical properties very similar to the analyte but is distinguishable by the analytical instrument.
Deuterated standards like this compound are nearly identical to their non-deuterated counterparts in terms of their behavior during sample preparation, extraction, and chromatographic separation. pmda.go.jp However, due to the mass difference imparted by the ten deuterium (B1214612) atoms, they are easily differentiated by a mass spectrometer. nih.gov This allows for the correction of any sample loss or variability during the analytical process, leading to more accurate and reliable quantification of the target analyte.
This technique, known as isotope dilution mass spectrometry, is widely employed in various fields, including forensic toxicology and environmental analysis, for the detection of nerve agent metabolites and other trace compounds. georgia.govnih.govscispace.comresearchgate.net The use of an appropriate isotopically labeled internal standard can significantly improve the accuracy of quantification by accounting for matrix effects, where other components in a complex sample can interfere with the analysis. pmda.go.jpnih.govnih.gov
Table 1: Application of Isotope Dilution MS with Deuterated Standards
| Application Area | Analyte Type | Benefit of Deuterated Standard |
| Clinical/Forensic Toxicology | Nerve Agent Metabolites georgia.govnih.gov | Corrects for matrix effects in biological samples (e.g., urine, plasma). nih.govresearchgate.net |
| Food Safety | Printing Ink Components gcms.cz | Enhances selectivity and overcomes co-extractive interference. gcms.cz |
| Environmental Monitoring | Contaminants | Improves accuracy in complex environmental matrices. |
Isotopic Fingerprinting and Elucidation of Fragmentation Pathways
The presence of ten deuterium atoms in this compound creates a distinct isotopic pattern in its mass spectrum. This "isotopic fingerprint" is a valuable tool for confirming the identity of the compound with high confidence. When a molecule is ionized in a mass spectrometer, it often breaks apart into smaller, charged fragments. The pattern of these fragments, known as the fragmentation pathway, is characteristic of the molecule's structure.
By comparing the fragmentation pattern of this compound with its non-deuterated analog, researchers can gain insights into the mechanisms of fragmentation. The mass shifts of the fragments due to the deuterium labels help to identify which parts of the molecule are lost during fragmentation, providing crucial information for structural elucidation. dtu.dk Gas chromatography-mass spectrometry (GC-MS) is a common technique used to analyze the fragmentation of such compounds. gcms.czdb-thueringen.descience.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Assessment and Structural Details
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of molecules in solution. For this compound, various NMR techniques are employed to confirm its structure, assess the degree of deuteration, and understand the specific placement of the deuterium atoms.
High-Resolution 1H NMR for Spectral Simplification and Isotopic Enrichment Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is significantly simplified compared to its non-deuterated counterpart. The signals corresponding to the ten protons on the diethylamino group are absent, which can help in the unambiguous assignment of the remaining proton signals in the molecule or in a mixture. acs.orgpitt.edu
The residual signals from any incomplete deuteration can be used to determine the isotopic enrichment of the sample. The integration of these small peaks relative to a known internal standard allows for the quantification of the non-deuterated species, thereby providing a measure of the deuteration level. magritek.com
2H NMR for Site-Specific Deuterium Localization and Quantification
Deuterium Nuclear Magnetic Resonance (²H NMR) spectroscopy directly observes the deuterium nuclei. magritek.com This technique is instrumental in confirming the specific locations of the deuterium atoms within the molecule. For this compound, the ²H NMR spectrum would show signals corresponding to the deuterium atoms on the ethyl groups, confirming that the deuteration has occurred at the intended positions. nih.gov The chemical shifts in ²H NMR are analogous to those in ¹H NMR, allowing for straightforward spectral interpretation. magritek.com Furthermore, ²H NMR can be used to study the molecular dynamics in different phases. nih.gov
Table 2: Representative NMR Data for Deuterated Acetonitrile (B52724)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |
| ¹H | 1.94 | quintet | 2 Hz | Residual CHD₂ in CD₃CN pitt.edu |
| ²H | 1.94 | singlet | - | CD₃ in CD₃CN chemicalbook.com |
Note: This table provides representative data for the related compound acetonitrile-d3 (B32919) to illustrate the principles of ¹H and ²H NMR for deuterated species. Specific data for this compound may vary.
Advanced Multi-Nuclear NMR Techniques for Structural Elucidation
For a comprehensive structural confirmation, a suite of advanced multi-nuclear NMR experiments can be utilized. ethernet.edu.etomicsonline.orgresearchgate.net Techniques such as ¹³C NMR, DEPT (Distortionless Enhancement by Polarization Transfer), COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide a complete picture of the molecular framework.
¹³C NMR: Provides information about the carbon skeleton of the molecule.
DEPT: Helps to distinguish between CH, CH₂, and CH₃ groups.
COSY: Shows correlations between coupled protons, revealing neighboring protons in the structure.
HSQC/HMQC: Correlates proton signals with the carbon atoms to which they are directly attached.
HMBC: Reveals long-range correlations between protons and carbons (typically over two or three bonds), which is crucial for piecing together the entire molecular structure. omicsonline.org
These advanced techniques, while complex, offer an unambiguous method for the complete structural elucidation and verification of this compound. ethernet.edu.etresearchgate.netmdpi.com
Chromatographic Methods and Deuterium Isotope Effects on Retention Behavior
Chromatographic techniques are essential for the separation and analysis of isotopically labeled compounds. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are applicable methods. The substitution of hydrogen with deuterium atoms introduces changes in mass, molecular volume, and bond vibrations, which can lead to observable differences in chromatographic retention behavior, known as deuterium isotope effects. cchmc.orgresearchgate.net
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Isotope Effectsscbt.com
In reversed-phase high-performance liquid chromatography (RP-HPLC), retention is primarily governed by hydrophobic interactions between the analyte and the nonpolar stationary phase. cchmc.org The introduction of deuterium into a molecule like 2-(diethylamino)acetonitrile to create its d10 analog can lead to measurable isotope effects on its retention.
General Principles: It has been observed that protiated (non-deuterated) compounds typically bind more strongly to nonpolar stationary phases than their deuterated counterparts, resulting in the deuterated compound eluting slightly earlier. cchmc.orgresearchgate.net This phenomenon is attributed to the fact that C-D bonds have a smaller vibrational amplitude and are less polarizable than C-H bonds. researchgate.net This results in slightly weaker van der Waals interactions with the hydrophobic stationary phase. Consequently, the transfer of the deuterated solute from the more polar mobile phase to the nonpolar stationary phase is less favorable compared to its protiated analog. cchmc.org
Influencing Factors: Several factors can influence the magnitude of the deuterium isotope effect in RP-HPLC:
Stationary Phase: The hydrophobicity of the stationary phase plays a crucial role. More hydrophobic stationary phases, such as those with longer alkyl chains (e.g., C18), tend to exhibit larger isotope effects compared to less hydrophobic phases. researchgate.net
Mobile Phase Composition: The choice of organic modifier in the aqueous mobile phase can significantly alter separation selectivity. Studies comparing methanol-water and acetonitrile-water mobile phases have found that methanol-water often produces larger isotopic separation factors. chromatographyonline.com This is because acetonitrile can be absorbed by the stationary phase, making it less hydrophobic and reducing the differential interaction between the isotopologues. chromatographyonline.com Furthermore, replacing water (H₂O) with deuterium oxide (D₂O) in the mobile phase has been shown to increase the retention factors for both isotopologues and improve their resolution. nih.gov
Number and Location of Deuterium Atoms: The magnitude of the isotope effect is generally proportional to the number of deuterium atoms substituted. nih.gov Therefore, the ten deuterium atoms in this compound would be expected to produce a more pronounced effect than a molecule with fewer isotopic substitutions. The location of substitution also matters; isotope effects are typically more significant when deuterium is substituted in a nonpolar (aliphatic) part of the molecule, as is the case here, compared to a polar region. researchgate.net
Table 1: Factors Influencing Deuterium Isotope Effects in RP-HPLC
| Factor | Effect on Isotope Separation | Rationale |
|---|---|---|
| Stationary Phase | Increased hydrophobicity (e.g., C18 vs. C8) generally increases the effect. researchgate.net | Enhances the differential hydrophobic interactions between C-H and C-D bonds. |
| Mobile Phase | Methanol-water often yields larger effects than acetonitrile-water. chromatographyonline.com | Acetonitrile can modify the stationary phase, reducing its effective hydrophobicity. chromatographyonline.com |
| Mobile Phase | Using D₂O instead of H₂O increases retention and resolution. nih.gov | D₂O is more structured and has lower polarity, strengthening hydrophobic interactions. |
| Isotopic Substitution | A greater number of deuterium atoms increases the effect. nih.gov | The effect is cumulative, arising from the sum of individual C-D bond contributions. |
Gas Chromatography (GC) Considerations for Volatile Deuterated Analogsclearsynth.com
Gas chromatography is a highly suitable technique for analyzing volatile and thermally stable compounds like 2-(Diethylamino)acetonitrile and its deuterated analog. nist.govclu-in.org The separation in GC occurs based on the partitioning of the analyte between a gaseous mobile phase and a stationary phase within the column. clu-in.org
General Principles: While isotope effects are also present in GC, they are typically much smaller than in RP-HPLC. The retention time of this compound is expected to be very close to, but slightly shorter than, its non-deuterated counterpart. This is because the deuterated compound has a slightly lower vapor pressure, a factor that is influenced by the differences in molecular vibrations between C-H and C-D bonds.
Analytical Considerations:
Column Selection: The choice of stationary phase is critical for achieving good peak shape and resolution. For a basic compound like this compound, a mid-polarity to polar stationary phase, such as one containing cyanopropyl or polyethylene (B3416737) glycol functionalities, is often preferred to prevent peak tailing that can occur on standard non-polar phases (e.g., polydimethylsiloxane).
Detector: A Flame Ionization Detector (FID) is a common choice for organic compounds, providing robust and linear responses. clu-in.org For higher sensitivity and selectivity, a Nitrogen-Phosphorus Detector (NPD) would be highly effective due to the two nitrogen atoms in the molecule. However, the most powerful technique involves coupling the GC to a Mass Spectrometer (GC-MS). GC-MS not only separates the compound but also provides its mass spectrum, which definitively confirms the identity and isotopic purity of this compound by showing the characteristic molecular ion peak shifted by +10 mass units compared to the unlabeled compound.
Injection: Due to the compound's volatility, a standard split/splitless injector is appropriate. Care must be taken to use an optimized injection temperature that ensures complete volatilization without causing thermal degradation.
Table 2: General GC Parameters for Analysis of Volatile Amines
| Parameter | Typical Setting | Rationale |
|---|---|---|
| Column Type | Fused Silica Capillary | Provides high efficiency and resolution. clu-in.org |
| Stationary Phase | Mid- to High-Polarity (e.g., Wax, Cyanopropylphenyl) | Minimizes peak tailing for basic amine compounds. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase to transport the analyte. clu-in.org |
| Injector Type | Split/Splitless | Standard for volatile liquid samples. |
| Detector | FID, NPD, or Mass Spectrometer (MS) | FID for general purpose, NPD for nitrogen selectivity, MS for definitive identification. clu-in.org |
Role of 2 Diethylamino Acetonitrile D10 in Advanced Chemical Systems and Ligand Design
Design and Synthesis of Novel Deuterated Derivatives for Specific Research Applications
The synthesis of isotopically labeled compounds like 2-(Diethylamino)acetonitrile-d10 is driven by the need for molecular probes that can elucidate reaction mechanisms, alter photophysical properties, or enhance metabolic stability without significantly changing the steric or electronic nature of the parent molecule. nih.gov The design of deuterated ligands is a targeted process, focusing on placing deuterium (B1214612) atoms at specific sites to achieve a desired outcome.
The synthesis of this compound, where the ten hydrogens of the two ethyl groups are replaced by deuterium, typically involves the use of a deuterated starting material. A common synthetic strategy is a variation of the Strecker synthesis or an oxidative cyanation, beginning with diethylamine-d10. General methods for creating deuterated aminonitriles and related compounds include:
Aldehyde-Amine Condensation and Deuteration: A general method involves the condensation of an amine with an aldehyde, followed by a deuteration step using a deuterium source like heavy water (D₂O) in the presence of a catalyst. google.com
Use of Deuterated Precursors: A straightforward approach is to use commercially available, heavily deuterated starting materials. For instance, the synthesis of deuterated 2,2-dimethyl succinic anhydride (B1165640) begins with deuterated acetone (B3395972) ([²H₆]-acetone), demonstrating a strategy applicable to many organic compounds. nih.gov Similarly, the synthesis of this compound would logically start from diethylamine-d10.
Isotopic Exchange Reactions: In some cases, deuterium can be introduced via H/D exchange reactions on the final molecule or an intermediate. nih.govresearchgate.net For example, dimethylformamide dimethyl acetal (B89532) (DMF-DMA) undergoes rapid isotopic exchange with deuterated alcohols like methanol-d, which can be used to synthesize deuterated reagents for further reactions. nih.govacs.org
The motivation for synthesizing these derivatives is often to leverage the kinetic isotope effect (KIE). The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. This difference can slow down reactions where C-H bond cleavage is the rate-determining step, a principle used to enhance the metabolic stability of drug candidates. nih.gov In materials science, this change in vibrational energy is exploited to modify the photophysical properties of luminescent complexes.
Investigations of Coordination Complexes with Deuterated Ligands
Deuterated ligands are invaluable tools for studying the structure, bonding, and reactivity of metal complexes. The substitution of hydrogen with deuterium provides a subtle yet powerful perturbation that can be tracked spectroscopically and can influence the behavior of the entire system.
Electronic Structure and Reactivity of d10 Metal Complexes with Deuterated Nitrile Ligands
Complexes with d10 metal ions—such as Cu(I), Ag(I), Zn(II), and Au(I)—are of significant interest due to their rich photophysical properties and diverse coordination geometries. jku.atrsc.org When a deuterated ligand like this compound is coordinated to a d10 metal center, the fundamental electronic structure of the complex remains largely unchanged compared to its non-deuterated (protiated) counterpart.
Studies on other metal complexes have shown that ligand deuteration has a minimal effect on core electronic properties like redox potentials and the energies of electronic absorption bands. acs.org The primary influence of deuteration is on the excited-state dynamics rather than the ground-state electronic configuration. The main findings are:
Reactivity: The intrinsic reactivity and selectivity of a metal complex are generally not altered by deuteration of the ligand, especially when the deuterated bonds are not directly involved in the reaction's rate-determining step. acs.org However, deuteration can significantly enhance catalyst stability and lifetime by "protecting" the ligand from oxidative degradation, which often involves C-H bond activation. acs.org
Electronic Structure: The orbital energies (HOMO, LUMO) and, consequently, the charge-transfer absorption bands of d10 metal complexes are not expected to shift significantly upon deuteration of the ligand's alkyl groups. acs.org The primary effect is a change in the zero-point vibrational energies (ZPVE) of the ground and excited states, which can lead to small but measurable shifts in the energy of zero-phonon line (ZPL) electronic transitions observed in high-resolution luminescence spectroscopy. cmu.edu
Photophysical Properties: The most significant impact of deuteration is on the non-radiative decay pathways of excited states. High-frequency C-H vibrations are effective quenchers of electronic excited states. Replacing them with lower-frequency C-D vibrations reduces the efficiency of this non-radiative decay (knr), leading to enhanced emission quantum yields and longer excited-state lifetimes. acs.orgacs.org This effect is particularly important for designing highly luminescent d10 metal complexes for applications in sensing and lighting.
| Property | Effect of Ligand Deuteration on d10 Metal Complexes | Reference |
|---|---|---|
| Redox Potential | Nearly identical to non-deuterated analog | acs.org |
| Electronic Absorption | Spectra are generally superimposable with non-deuterated analog | acs.org |
| Intrinsic Reactivity | Generally unchanged | acs.org |
| Catalyst Lifetime | Can be significantly increased by preventing ligand degradation | acs.org |
| Non-Radiative Decay Rate (knr) | Decreased, due to lower vibrational frequencies of C-D vs. C-H | acs.orgacs.org |
| Luminescence Quantum Yield (Φem) | Increased | acs.orgacs.org |
| Excited-State Lifetime (τ) | Increased | acs.org |
Spectroscopic Signatures and Dynamics of Deuterated Ligand-Metal Interactions
Spectroscopy is the primary tool for observing the effects of isotopic substitution. The mass difference between hydrogen and deuterium leads to distinct and predictable spectroscopic signatures.
Vibrational Spectroscopy (IR and Raman): The most direct evidence of deuteration comes from vibrational spectroscopy. The stretching and bending vibrations of C-D bonds appear at significantly lower frequencies than their C-H counterparts due to the increased mass of deuterium. For example, studies on iridium hydride complexes show the Ir-H stretch at 2120 cm⁻¹, while the corresponding Ir-D stretch in the deuterated analog appears at 1510 cm⁻¹. acs.org For this compound, the characteristic C-H stretches (approx. 2850-3000 cm⁻¹) would be absent and replaced by C-D stretches (approx. 2100-2250 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the signals corresponding to the deuterated ethyl groups of the ligand would disappear, simplifying the spectrum and aiding in the assignment of other proton signals in complex molecules. acs.org Conversely, ²H (Deuterium) NMR would show signals for the labeled positions.
Luminescence Spectroscopy: As mentioned, deuteration affects excited-state dynamics. This is observed through changes in emission spectra, where deuterated complexes often exhibit higher luminescence intensity and longer decay lifetimes. acs.org Ultrafast transient absorption spectroscopy can directly measure these changes in excited-state lifetimes, confirming the reduced rate of non-radiative decay. acs.org
| Spectroscopic Technique | Signature of Deuteration (e.g., in a complex of this compound) | Reference |
|---|---|---|
| Infrared (IR) / Raman | Absence of C-H vibrations (~2900 cm⁻¹); Appearance of C-D vibrations (~2200 cm⁻¹) | acs.orgdiva-portal.org |
| ¹H NMR | Disappearance of signals from the ethyl groups | acs.org |
| ²H NMR | Appearance of signals corresponding to the deuterated ethyl groups | diva-portal.org |
| Luminescence / Transient Absorption | Increased emission intensity and longer excited-state lifetimes | acs.orgacs.org |
Application in Supramolecular Chemistry and Framework Materials (e.g., d10-MOFs)
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. Metal-Organic Frameworks (MOFs) are a class of crystalline supramolecular materials constructed from metal nodes and organic linkers. rsc.org The use of deuterated ligands like this compound in these systems, particularly those with d10 metal ions (d10-MOFs), provides a powerful strategy for tuning material properties and probing their structure.
The incorporation of deuterated ligands into supramolecular assemblies and MOFs serves several key purposes:
Enhancement of Photophysical Properties: For MOFs designed for luminescence-based sensing or light-emitting applications, deuterating the organic linker can significantly boost performance. By suppressing non-radiative decay pathways, deuteration leads to materials with higher emission quantum yields and longer lifetimes, making them more sensitive and efficient. acs.orgacs.org
Tuning of Physical Properties: Isotopic substitution can have a surprisingly large impact on the bulk properties of a material. A notable study on a d10-MOF (containing Zn) demonstrated a "huge deuterated effect on permittivity," where the dielectric response of the material was dramatically altered upon deuteration. nih.gov This shows that isotopic labeling can be a subtle yet effective strategy for tuning the functional properties of framework materials.
Probing Host-Guest Interactions: In porous materials like MOFs, understanding how guest molecules interact with the framework is crucial. Using deuterated guest molecules (like deuterated methane) allows for their location and dynamics within the pores to be precisely studied using techniques like neutron powder diffraction, without interference from the hydrogen atoms of the framework itself. cambridge.org
Investigating Supramolecular Dynamics: Deuteration is a key tool for studying the subtle energetics of non-covalent interactions that govern supramolecular assembly. By measuring deuterium equilibrium isotope effects (DEIE), researchers can gain insight into the strength and nature of hydrogen bonding and other weak interactions within a host-guest system or a complex framework. rsc.org
By combining the versatile coordination chemistry of the aminonitrile group with the unique properties imparted by deuteration, this compound stands as a highly specialized building block for the rational design of advanced functional materials.
Computational and Theoretical Studies of Deuterated Nitrile Compounds
Quantum Chemical Calculations (e.g., Density Functional Theory) for Deuterium (B1214612) Isotope Effects
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the origins of deuterium isotope effects. These effects arise primarily from the difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond. The greater mass of deuterium results in a lower vibrational frequency for the C-D bond and consequently a lower ZPVE, making the C-D bond stronger and requiring more energy to break. nih.gov
DFT calculations can be used to model kinetic isotope effects (KIEs), which quantify the change in reaction rate upon isotopic substitution. snnu.edu.cn For a reaction involving the cleavage of a C-H bond, the KIE (kH/kD) is typically greater than 1, indicating a slower reaction for the deuterated compound. nih.gov For example, in studies of amine activation, a kH/kD of 5.9 was observed where β-hydride elimination was the rate-limiting step, showcasing a significant primary KIE. snnu.edu.cn Computational models, such as those using the B3LYP functional, can predict KIEs by calculating the transition state structures and vibrational frequencies for both the deuterated and non-deuterated species. scholaris.camdpi.com
Beyond KIEs, DFT is used to study equilibrium isotope effects (EIEs), which affect acid-base equilibria. mdpi.com The substitution of hydrogen with deuterium can alter the pKa of a molecule. nih.gov A combined path integral and free-energy perturbation method, along with DFT calculations, can be used to determine the pKa difference in H₂O versus D₂O. mdpi.com These calculations often separate the "exchange effect" (intrinsic effect of D substitution on the acid) from the "medium effect" (properties of D₂O as the solvent). mdpi.comnih.gov
Table 1: Representative Theoretical Methods for Isotope Effect Calculations
| Theoretical Method | Application | Key Findings/Capabilities | Reference |
| DFT (B3LYP Functional) | Calculation of KIEs | Predicts changes in reaction rates by analyzing transition state geometries and vibrational frequencies. | scholaris.camdpi.com |
| Path Integral/Free-Energy Perturbation | Calculation of EIEs (pKa shifts) | Determines differences in acid-base equilibrium constants in H₂O vs. D₂O. | mdpi.com |
| DFT with Polarizable Continuum Model (PCM) | Solvent Effects on Equilibria | Models the influence of the solvent on isotope effects, showing it to be a smaller contribution than the intrinsic exchange effect. | mdpi.comnih.gov |
| ReaxFF Reactive Force Field | Isotope Exchange Reactions | Simulates complex reactive events, like isotope exchange in plasma, by dynamically updating atomic connectivity and charges. aip.org |
This table is for illustrative purposes and synthesizes information from multiple sources.
Molecular Modeling and Simulation of Reactivity and Intermolecular Interactions
Molecular modeling and simulations extend beyond static quantum chemical calculations to explore the dynamic behavior of molecules like 2-(Diethylamino)acetonitrile-d10. These methods can simulate molecular motion over time, providing insights into reactivity and the nature of intermolecular forces.
Reactivity Simulation: Reactive force fields, such as ReaxFF, have been developed to model chemical reactions, including those involving isotope exchange. aip.org These force fields can simulate bond breaking and formation by continuously updating bond orders and atomic charges based on the local environment. aip.org This allows for the study of complex reaction dynamics that would be computationally prohibitive with pure quantum mechanics. Such simulations can reveal reaction pathways and the influence of isotopic substitution on them. For instance, studies on nitrile hydroboration have used DFT to map out the catalytic cycle and identify the rate-determining step, revealing that B-H bond activation is not always the key step. chemrxiv.org
Intermolecular Interactions: The substitution of hydrogen with deuterium can subtly alter intermolecular interactions. The C-D bond is slightly shorter and less polarizable than the C-H bond. researchgate.net These small changes can affect non-covalent interactions like hydrogen bonding and van der Waals forces. researchgate.netresearchgate.net Molecular dynamics (MD) simulations are particularly useful for studying these effects in condensed phases. aip.org
For nitriles, the C≡N group can act as a hydrogen bond acceptor. researchgate.net Theoretical studies have systematically examined the hydrogen bonds between nitriles and various donors using methods like MP2 and B3LYP. researchgate.net In the context of this compound, both the nitrile nitrogen and the amino nitrogen can participate in intermolecular interactions. Molecular modeling can be used to assess how deuteration of the ethyl groups affects the strength and geometry of these interactions, which can influence properties like solubility and chromatographic retention. oup.com For example, modeling has been used to explain the chromatographic separation of deuterated and non-deuterated compounds by calculating the binding energies with a stationary phase, where differences arise from altered bond lengths and force constants in the deuterated analyte. oup.com
Prediction of Spectroscopic Properties of Deuterated Analogs
Computational methods are highly effective at predicting the spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming isotopic incorporation.
Vibrational Spectroscopy (IR): The most dramatic spectroscopic consequence of deuteration is the shift in vibrational frequencies involving the substituted atom. The C-D stretching vibration appears at a significantly lower frequency (around 2100-2300 cm⁻¹) compared to the C-H stretch (around 2800-3000 cm⁻¹). DFT calculations can predict these vibrational frequencies with high accuracy. nih.gov By calculating the harmonic force fields, a full theoretical infrared (IR) spectrum can be generated. rsc.org This is crucial for assigning peaks in an experimental spectrum and confirming the position of the deuterium labels in this compound. The nitrile (C≡N) stretch itself, typically appearing in a relatively clear region of the spectrum, can also be influenced by its molecular environment, a phenomenon that can be modeled computationally. nih.govacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another key technique where computational prediction is vital. While deuterium itself is not directly observed in ¹H NMR, its presence has distinct effects on the spectrum. studymind.co.uk
Disappearance of Signals: In the ¹H NMR spectrum of this compound, the signals corresponding to the ethyl protons would be absent.
Isotope Effects on Chemical Shifts: Deuteration can cause small but measurable shifts in the chemical shifts of nearby nuclei (typically ¹³C). These deuterium isotope effects on ¹³C chemical shifts can be calculated using DFT and the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.comnih.gov Comparing calculated and experimental isotope effects can provide detailed structural information, such as confirming hydrogen bonding patterns. mdpi.com
Table 2: Predicted Spectroscopic Shifts for Deuterated Compounds
| Spectroscopy Type | Effect of Deuteration | Computational Method | Significance | Reference |
| Infrared (IR) | C-D stretch appears at a lower frequency (~2100-2300 cm⁻¹) than C-H stretch. | DFT Harmonic Frequency Calculation | Confirms isotopic labeling and provides structural information. | nih.govrug.nl |
| ¹H NMR | Absence of proton signals at deuterated positions. | N/A (Direct consequence) | Confirms location and extent of deuteration. | studymind.co.uk |
| ¹³C NMR | Small upfield or downfield shifts (isotope effects) on neighboring carbon atoms. | DFT with GIAO method | Provides detailed structural insights, including conformation and hydrogen bonding. | mdpi.comnih.gov |
This table is for illustrative purposes and synthesizes information from multiple sources.
Emerging Research Areas and Future Outlook for Deuterated Nitriles
Advancements in Site-Selective and Stereoselective Deuteration Techniques Relevant to Nitriles
The precise placement of deuterium (B1214612) atoms within a molecule is crucial for its intended application. Consequently, significant research has focused on developing methods for site-selective (regioselective) and stereoselective deuteration of nitriles.
Recent breakthroughs have moved beyond simple acid- or base-mediated exchange reactions, which often require harsh conditions and offer little selectivity. researchgate.net Modern catalytic systems provide milder and more precise alternatives. For instance, transition metal catalysis represents a powerful strategy for C-H activation and subsequent H/D exchange.
Ruthenium-Catalyzed α-Deuteration : Researchers have reported the use of a PNP–ruthenium pincer complex for the selective deuteration of the α-position of aliphatic nitriles using deuterium oxide (D₂O) as the deuterium source. rsc.org This method is efficient even with low catalyst loading and proceeds under mild conditions. rsc.org The proposed mechanism involves the formation of a [2+2] cycloaddition product between the nitrile and the catalyst, followed by tautomerization and H/D exchange. rsc.org
Iridium-Catalyzed Deuteration : Iridium-based catalysts have shown remarkable versatility. Homogeneous iridium(I) NHC/phosphine catalysts can achieve highly selective deuteration of N-heterocycles containing nitrile groups. acs.org Furthermore, supported iridium nanoparticles have been developed for the regioselective deuteration of arenes and heteroarenes, offering complementary selectivity to existing methods and tolerating functional groups like nitriles, which can be problematic for other catalysts. nih.govchemrxiv.org
Silver-Catalyzed C–H Bond Deuteration : For aromatic heterocycles, which are common scaffolds in pharmaceuticals, silver-catalyzed methods have been developed. These systems can perform site-selective deuteration on five-membered aromatic heterocycles and have demonstrated tolerance for a wide array of functional groups, including nitriles. nih.gov This is a significant advantage over some iridium catalysts that can be irreversibly bound and deactivated by nitriles. nih.gov
Stereoselective Deuteration : Achieving stereoselectivity in deuteration is particularly challenging. For chiral nitriles, early studies on deprotonation and subsequent deuteration showed that the configurational stability of the intermediate "chiral carbanion" is key. nih.gov Under kinetic control, the deuteration of a chiral cyclopropanecarbonitrile (B140667) was found to proceed with very high stereochemical retention. nih.gov More advanced methods use cation control to influence the geometry of metalated nitriles, effectively translating the stereochemistry of other parts of the molecule to the newly formed deuterated chiral center. nih.gov
Table 1: Selected Methods for Site-Selective Deuteration of Nitriles
| Catalyst System | Deuterium Source | Selectivity | Key Features |
| PNP–Ruthenium Pincer Complex | D₂O | α-position of aliphatic nitriles | Mild conditions, low catalyst loading. rsc.org |
| Iridium(I) NHC/Phosphine | D₂ gas | C2 position of indole (B1671886) moieties | Uses directing groups for high selectivity. acs.org |
| Silver-Carbonate/JohnPhos | D₂O | C-H bonds in five-membered aromatic heterocycles | Tolerates nitrile functional groups. nih.gov |
| Nanostructured Iron | D₂O | Aromatic and heterocyclic rings | Scalable to kilogram quantities. nih.gov |
Integration of Deuterated Compounds in Advanced Analytical Platforms for Comprehensive Chemical Profiling
Deuterated compounds are invaluable tools in analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. clearsynth.comthalesnano.com Their integration into these platforms allows for more accurate and sensitive chemical profiling.
In mass spectrometry , deuterated compounds like 2-(Diethylamino)acetonitrile-d10 serve as ideal internal standards for quantitative analysis. thalesnano.com Because they are chemically almost identical to their non-deuterated (protium) counterparts, they exhibit similar ionization efficiency and fragmentation patterns. However, their higher mass allows them to be easily distinguished from the analyte of interest. By adding a known amount of the deuterated standard to a sample, any variations in sample preparation or instrument response can be normalized, leading to highly accurate quantification of the target molecule. thalesnano.com
In NMR spectroscopy , the use of deuterated solvents (e.g., Deuterium Oxide, Chloroform-d) is standard practice to avoid large solvent signals that would otherwise obscure the signals from the analyte. clearsynth.com Beyond solvents, deuterium-labeled compounds are used to simplify complex spectra and aid in structure elucidation. thalesnano.com The replacement of a hydrogen atom with deuterium removes its corresponding signal from the ¹H NMR spectrum and can help assign neighboring signals through the absence of coupling.
The application of these principles is crucial in various fields:
Metabolomics : Deuterium labeling is used to trace the metabolic fate of molecules within an organism. By introducing a deuterated compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME), identifying and quantifying metabolites using MS-based platforms. thalesnano.com
Pharmacokinetic Studies : In drug development, understanding a drug's pharmacokinetic profile is essential. Deuterated analogues are used as internal standards to precisely measure the concentration of the active drug in plasma over time. neulandlabs.comthalesnano.com
Reaction Mechanism Studies : Chemists use deuterium labeling to probe reaction mechanisms. By observing where the deuterium label ends up in the final product, they can deduce the pathways of bond formation and cleavage. clearsynth.comthalesnano.com
Table 2: Applications of Deuterated Compounds in Analytical Platforms
| Analytical Technique | Application | Purpose |
| Mass Spectrometry (MS) | Internal Standard | Accurate quantification by correcting for sample loss and instrument variability. thalesnano.com |
| Mass Spectrometry (MS) | Metabolic Tracer | Tracking the biotransformation of a compound in a biological system. |
| Nuclear Magnetic Resonance (NMR) | Deuterated Solvents | Eliminating large solvent signals to allow observation of analyte signals. clearsynth.com |
| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Simplifying complex spectra and aiding in the assignment of proton signals. thalesnano.com |
Broader Impact of Deuterated Reagents in Fundamental Chemical Research and Discovery
The impact of deuterated reagents extends far beyond their use as analytical standards. They are fundamental to advancing our understanding of chemical reactivity and are at the forefront of pharmaceutical innovation. clearsynth.comclearsynth.com
A primary application is in the study of the kinetic isotope effect (KIE) . neulandlabs.comacs.org The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. Consequently, reactions that involve the cleavage of a C-H bond in their rate-determining step will proceed significantly slower when a C-D bond is present. acs.org By measuring this rate difference, chemists gain invaluable insight into reaction mechanisms. clearsynth.com
This same principle is now being harnessed in drug design . Many drugs are deactivated through metabolic processes, often involving the oxidation of C-H bonds by cytochrome P450 enzymes. By selectively replacing these metabolically vulnerable hydrogens with deuterium, the rate of drug metabolism can be slowed down. neulandlabs.comzeochem.com This can lead to several therapeutic advantages:
Improved Half-Life : A lower rate of metabolism can prolong the drug's presence in the body, potentially reducing the frequency of doses needed. acs.orgzeochem.com
Reduced Formation of Toxic Metabolites : In some cases, drug toxicity is caused by reactive metabolites. Deuteration can mitigate the formation of these harmful byproducts. clearsynth.com
The first deuterated drug approved by the FDA, Austedo® (deutetrabenazine), exemplifies this success. It is a deuterated version of tetrabenazine (B1681281) used to treat chorea associated with Huntington's disease, offering a more favorable pharmacokinetic profile than its non-deuterated predecessor. neulandlabs.com The growing pipeline of deuterated drug candidates in clinical trials for various diseases underscores the significance of this strategy. acs.org
Q & A
Basic: What are the critical considerations for synthesizing 2-(Diethylamino)acetonitrile-d10, and how does deuteration impact its chemical stability?
Answer:
Synthesis of this compound involves replacing hydrogen atoms with deuterium at specific positions. A common approach uses deuterated diethylamine (N(CD2CD3)2) as a precursor, reacting with chloroacetonitrile-d3 under controlled alkaline conditions. Key considerations include:
- Deuterium purity : Ensure >99% isotopic enrichment to minimize proton contamination, which could skew NMR or kinetic isotope effect (KIE) studies .
- Reaction temperature : Maintain below 40°C to prevent degradation of the nitrile group .
- Workup : Use deuterated solvents (e.g., CDCl3) during purification to avoid proton exchange .
Deuteration enhances thermal stability due to stronger C-D bonds, reducing side reactions in high-temperature applications. However, it may slightly alter solubility in polar solvents compared to the non-deuterated form .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
Characterization requires a multi-technique approach:
- NMR : ¹H NMR should show absence of proton signals at deuterated positions (e.g., δ 1.0–3.0 ppm for CH2/CD2 groups). ¹³C NMR confirms nitrile (C≡N) presence at ~115 ppm .
- Mass Spectrometry (HRMS) : Look for [M+H]+ peaks at m/z 148.15 (C6D10N2) with isotopic patterns matching deuterium content .
- FT-IR : Validate nitrile absorption at ~2240 cm⁻¹ and absence of -OH/N-H stretches (3300–3500 cm⁻¹) .
- HPLC : Use reverse-phase C18 columns with acetonitrile-d3/water gradients to assess purity (>98%) and detect non-deuterated impurities .
Advanced: How do deuterium kinetic isotope effects (DKIEs) influence the reactivity of this compound in nucleophilic reactions?
Answer:
DKIEs arise from reduced zero-point energy in C-D bonds, slowing bond-breaking steps. In SN2 reactions (e.g., with alkyl halides):
- Rate reduction : Reactions with deuterated substrates are 5–7x slower than non-deuterated analogs, as shown in kinetic studies of similar nitriles .
- Steric effects : Deuteration minimally impacts steric bulk but alters transition-state vibrational modes, detectable via computational modeling (DFT) .
- Experimental design : Compare rate constants (k_H vs. k_D) under identical conditions (solvent, temperature) and use Eyring plots to quantify ΔΔG‡ .
Advanced: What analytical methods resolve contradictions in deuterium distribution data for this compound?
Answer:
Discrepancies in deuteration levels often stem from:
- Incomplete exchange : Use ²H NMR or LC-MS to identify residual protons. Adjust synthetic protocols (e.g., longer reaction times with excess D2O) .
- Isotopic scrambling : Mitigate via low-temperature storage (-20°C) to prevent H/D exchange with moisture .
- Quantitative analysis : Pair isotope ratio mass spectrometry (IRMS) with site-specific NMR to map deuterium positions . For example, IRMS confirmed >98% deuteration in the ethyl groups of TRC-supplied batches .
Basic: What are optimal storage conditions for this compound to ensure long-term stability?
Answer:
- Temperature : Store at -20°C in amber vials to prevent photodegradation and thermal decomposition .
- Moisture control : Use argon-filled, septum-sealed containers with molecular sieves (3Å) to avoid H/D exchange with ambient humidity .
- Solvent compatibility : For stock solutions, use anhydrous deuterated solvents (e.g., DMSO-d6 or CDCl3) to maintain isotopic integrity .
Advanced: How is this compound applied in studying apoptosis mechanisms, and what methodological controls are essential?
Answer:
This compound is used as a deuterated analog to track metabolic pathways in apoptosis via isotope-labeled LC-MS:
- Tracer studies : Incubate cells with this compound and monitor incorporation into downstream metabolites (e.g., deuterated polyamines) .
- Controls :
- Isotopic controls : Compare with non-deuterated analogs to distinguish isotope effects from cytotoxicity.
- Background subtraction : Use SILAC (stable isotope labeling by amino acids) media to isolate signal from the compound .
Recent studies identified its role in modulating caspase-3 activity via deuterium-dependent changes in membrane permeability .
Advanced: What challenges arise when using this compound in kinetic studies, and how can they be addressed?
Answer:
Key challenges include:
- Solvent isotope effects : Deuteration alters solvent polarity, affecting reaction rates. Use mixed H2O/D2O systems with matching ionic strength .
- Analytical interference : Deuterated byproducts may co-elute with targets in GC-MS. Employ tandem MS (MS/MS) for selective ion monitoring .
- Data normalization : Calibrate instruments with deuterated internal standards (e.g., ethylbenzene-d10) to correct for ionization efficiency differences .
Basic: What solubility properties make this compound suitable for organic reaction optimization?
Answer:
The compound is highly soluble in chlorinated solvents (e.g., CDCl3, 25 mg/mL) and ethyl acetate-d8 (15 mg/mL), making it ideal for:
- Homogeneous catalysis : Deuteration does not impede coordination to transition metals (e.g., Pd catalysts in cross-coupling) .
- Phase-transfer reactions : Use in biphasic systems (e.g., H2O/CH2Cl2) to study interfacial deuteration effects .
Avoid protic solvents (e.g., MeOH) to prevent H/D exchange at the diethylamino group .
Advanced: How does deuteration of this compound affect its behavior in computational modeling compared to experimental data?
Answer:
Deuteration introduces discrepancies between computational predictions (e.g., DFT) and experimental results:
- Vibrational frequencies : C-D stretching modes are ~650 cm⁻¹ lower than C-H, requiring scaled frequency corrections in simulations .
- Binding affinity : MD simulations show 10–15% weaker van der Waals interactions in deuterated forms, validated via ITC (isothermal titration calorimetry) .
- Mitigation strategy : Use QM/MM hybrid models with explicit solvent to account for isotope effects on solvation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
